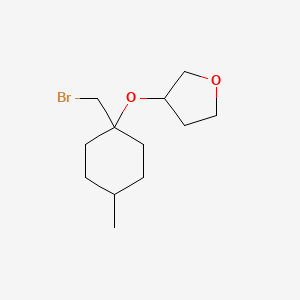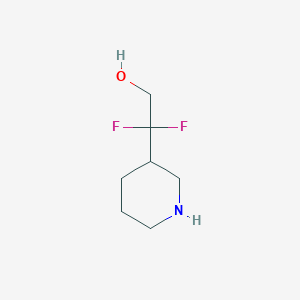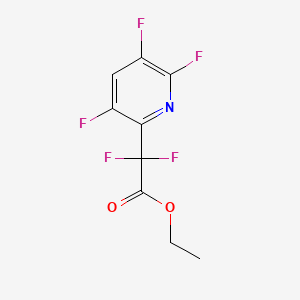
Ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is an organic compound that belongs to the class of fluorinated esters This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of ethyl difluoroacetate with 3,5,6-trifluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
科学的研究の応用
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its unique chemical properties and potential biological activity.
Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides.
Material Science: The compound is used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity to biological targets. In medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. In agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination.
類似化合物との比較
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can be compared with other fluorinated esters such as:
Ethyl difluoroacetate: Similar in structure but lacks the pyridine ring, leading to different chemical properties and applications.
Ethyl trifluoroacetate: Contains three fluorine atoms on the acetate group, resulting in different reactivity and applications.
Methyl difluoroacetate: Similar to ethyl difluoroacetate but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
特性
分子式 |
C9H6F5NO2 |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H6F5NO2/c1-2-17-8(16)9(13,14)6-4(10)3-5(11)7(12)15-6/h3H,2H2,1H3 |
InChIキー |
CFHDIIYVQMFHNK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=NC(=C(C=C1F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



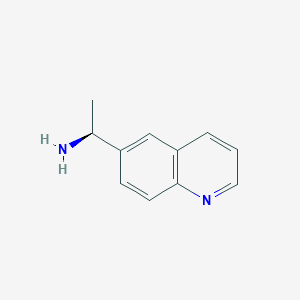

![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
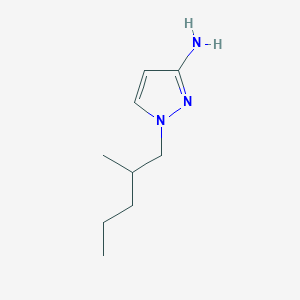
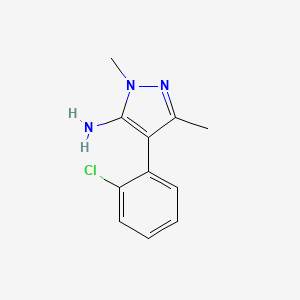
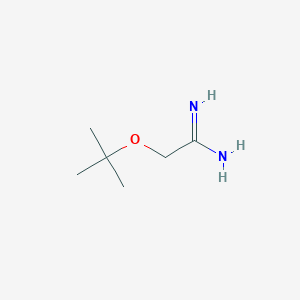
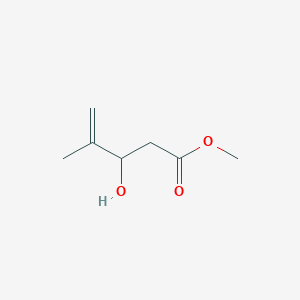
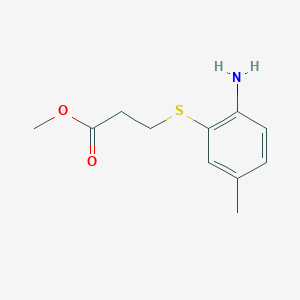
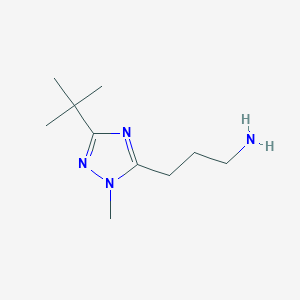
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
